molecular formula C12H19Cl2NO B12804479 1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride CAS No. 68133-39-1

1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride

Cat. No.: B12804479
CAS No.: 68133-39-1
M. Wt: 264.19 g/mol
InChI Key: PAXNDVVNHBWLID-UHFFFAOYSA-N
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Description

1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride is a chemical compound with the molecular formula C12H19Cl2NO. It is known for its unique structure, which includes a chloro group, an ethyl group, and a toluidino group attached to a propanol backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride typically involves the reaction of 1-chloro-2-propanol with N-ethyl-m-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and hydrochloric acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride can be compared with other similar compounds, such as:

  • 1-Chloro-3-(N-methyl-m-toluidino)propan-2-ol hydrochloride
  • 1-Chloro-3-(N-ethyl-p-toluidino)propan-2-ol hydrochloride
  • 1-Chloro-3-(N-ethyl-o-toluidino)propan-2-ol hydrochloride

These compounds share similar structural features but differ in the position or type of substituents on the aromatic ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity .

Properties

CAS No.

68133-39-1

Molecular Formula

C12H19Cl2NO

Molecular Weight

264.19 g/mol

IUPAC Name

1-chloro-3-(N-ethyl-3-methylanilino)propan-2-ol;hydrochloride

InChI

InChI=1S/C12H18ClNO.ClH/c1-3-14(9-12(15)8-13)11-6-4-5-10(2)7-11;/h4-7,12,15H,3,8-9H2,1-2H3;1H

InChI Key

PAXNDVVNHBWLID-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(CCl)O)C1=CC=CC(=C1)C.Cl

Origin of Product

United States

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